molecular formula C5H4N2O4 B016233 2,4-Dihydroxypyrimidine-5-carboxylic acid CAS No. 23945-44-0

2,4-Dihydroxypyrimidine-5-carboxylic acid

Cat. No. B016233
CAS RN: 23945-44-0
M. Wt: 156.1 g/mol
InChI Key: ZXYAAVBXHKCJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 2,4-Dihydroxypyrimidine-5-carboxylic acid were not directly found, research on related dihydroxypyrimidine derivatives provides insight into potential synthetic approaches. For instance, the development of hepatitis C virus (HCV) NS5B polymerase inhibitors involves the synthesis of 5,6-dihydroxypyrimidine derivatives, highlighting the role of dihydroxypyrimidines in medicinal chemistry (Stansfield et al., 2004). Similarly, the preparation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids showcases synthetic strategies for introducing functional groups onto the pyrimidine ring (Shastri & Post, 2019).

Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxypyrimidine-5-carboxylic acid and related compounds has been extensively studied to understand their interaction with biological targets and their physicochemical properties. For example, research on hydrogen-bonded structures of proton-transfer compounds of dichlorophthalic acid with monocyclic heteroaromatic bases provides insights into the structural aspects of pyrimidine derivatives and their supramolecular arrangements (Smith et al., 2009).

Chemical Reactions and Properties

2,4-Dihydroxypyrimidine-5-carboxylic acid can participate in a variety of chemical reactions, reflecting its versatility in synthetic chemistry. The ability of dihydroxypyrimidine derivatives to form complexes with various acids, as well as their reactivity towards electrophilic and nucleophilic agents, exemplifies the chemical properties of these compounds. For example, the formation of organic salts through interactions between triaminopyrimidine and selected carboxylic acids via hydrogen bonds indicates the reactive nature of pyrimidine derivatives in forming stable complexes (Xing et al., 2017).

Physical Properties Analysis

The physical properties of 2,4-Dihydroxypyrimidine-5-carboxylic acid, such as solubility, melting point, and crystal structure, are crucial for its application in research and development. Studies on related compounds, like the synthesis and liquid-crystal characteristics of 5-arylpyrimidine-2-carboxylic acids, offer insights into the factors influencing the physical properties of pyrimidine derivatives and their potential applications in material science (Mikhaleva et al., 1986).

Chemical Properties Analysis

The chemical properties of 2,4-Dihydroxypyrimidine-5-carboxylic acid, including acidity, basicity, and reactivity towards various chemical reagents, are fundamental to its utility in chemical synthesis and pharmaceutical development. Investigations into the synthesis, structures, electrochemical studies, and antioxidant activity of related pyrimidine derivatives provide a foundation for understanding the reactivity and potential biological activity of 2,4-Dihydroxypyrimidine-5-carboxylic acid (Quiroga et al., 2016).

Scientific Research Applications

Synthesis of N1-Alkylated Uracil Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : “2,4-Dihydroxypyrimidine-5-carboxylic acid” has been used to synthesize N1-alkylated uracil derivatives . These derivatives are important in the field of medicinal chemistry as they are often used in the development of new drugs .
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

Visual Sensing of Melamine

  • Scientific Field : Analytical Chemistry
  • Summary of Application : “2,4-Dihydroxypyrimidine-5-carboxylic acid” has been used for the visual sensing of melamine at parts-per-billion (ppb) level by a highly sensitive analytical method based on Au nanoparticles . Melamine is a compound often found in plastics and can be harmful if ingested in large amounts .
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYAAVBXHKCJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066942
Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxypyrimidine-5-carboxylic acid

CAS RN

23945-44-0
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23945-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uracil-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023945440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoorotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydroxypyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOOROTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7JYK59EBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxypyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dihydroxypyrimidine-5-carboxylic acid
Reactant of Route 3
2,4-Dihydroxypyrimidine-5-carboxylic acid
Reactant of Route 4
2,4-Dihydroxypyrimidine-5-carboxylic acid
Reactant of Route 5
2,4-Dihydroxypyrimidine-5-carboxylic acid
Reactant of Route 6
2,4-Dihydroxypyrimidine-5-carboxylic acid

Citations

For This Compound
53
Citations
HK Alkhalaf - Journal of Scientific Research in Science, 2018 - jsrs.journals.ekb.eg
At this stage, the rational construction of structurally-defined CPs is quite successful and a variety of typical examples for such crystalline materials with attractive network architectures …
Number of citations: 4 jsrs.journals.ekb.eg
罗军华, 洪茂椿 - 结构化学, 2002 - cqvip.com
: The solvothermal reaction of H3dhpmc (H3dhpmc= 2, 4-dihydroxypyrimidine-5-carboxylic acid), CuCl2 稨 2O and NaVO3 results in the formation of a discrete mononuclear Cu (Ⅱ) …
Number of citations: 9 www.cqvip.com
HH Xing, ZL Chen, SW Ng - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The erbium(III) atom in the title compound, [Er(C5H2N2O4)(C5H3N2O4)(C12H8N2)2]·2H2O, is located on a twofold rotation axis and chelated by two 1,10-phenanthroline heterocycles …
Number of citations: 5 scripts.iucr.org
W Xiong, H Xing, Y Su, Z Chen - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The title compound, [Gd(C5H2N2O4)(C5H3N2O4)(C12H8N2)2]·2H2O, was obtained from a solvothermal reaction of 2,4-dihydroxypyrimidine-5-carboxylic acid (H3iso), GdCl3·6H2O …
Number of citations: 2 scripts.iucr.org
HH Xing, ZL Chen, SW Ng - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The water-coordinated neodymium(III) atom in the centrosymmetric title compound, [Nd2(C5H2N2O4)(C5H3N2O4)4(C12H8N2)2(H2O)2]·6H2O is chelated by a 1,10-phenanthroline …
Number of citations: 4 scripts.iucr.org
R Haldar, KL Gurunatha, N Sikdar… - Inorganic Chemistry …, 2015 - pubs.rsc.org
Five new coordination polymers, {[Cu(H2iso)2]·2H2O}n (1), {Mn(Hiso)(H2O)3}n (2), {Mn(Hiso)(H2O)2}n (3), {[Cu(Hiso)(4,4′-bipy)(H2O)]·2H2O}n (4) and {[Ni(Hiso)(4,4′-bipy)(H2O)}]·…
Number of citations: 10 pubs.rsc.org
Z Chen, H Xing, F Liang - Acta Crystallographica Section C: Crystal …, 2007 - scripts.iucr.org
In the title compound, [Mn(C5H2N2O4)(H2O)2]n, the MnII ion has a distorted octahedral geometry and the 4-oxido-2-oxo-1,2-dihydropyrimidine-5-carboxylate (Hiso2−) anion acts as a …
Number of citations: 3 scripts.iucr.org
HH Xing, ZL Chen, SW Ng - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The Co atom of the title compound, [Co(C5H3N2O4)2(H2O)2], lies on a center of inversion and is chelated by the 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate anion through its …
Number of citations: 1 scripts.iucr.org
LY Qin, AG Cole, A Metzger, MR Brescia, KW Saionz… - Tetrahedron …, 2010 - Elsevier
A facile synthesis of novel 2-amino-6-arylmethyl-7-carboxamido-7,8-dihydropyrimido[5,4-f][1,4]thiazepin-5-ones is described. The synthesis was developed on solid phase and was …
Number of citations: 5 www.sciencedirect.com
W Xiong, H Xing, Y Su, Z Chen - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the title compound, [Y(C5H2N2O4)(C5H3N2O4)(C12H8N2)2]·2H2O, the YIII ion lies on a twofold rotation axis and exhibits a distorted square-antiprismatic coordination geometry. It is …
Number of citations: 2 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.